N-(1-methyl-1H-pyrazol-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
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Overview
Description
N-(1-methyl-1H-pyrazol-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a complex organic compound that features both pyrazole and tetrazole moieties. These heterocyclic structures are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 1-methyl-1H-pyrazole-3-carboxylic acid with 4-amino-2-(propan-2-yl)-2H-tetrazole under dehydrating conditions to form the desired benzamide derivative. The reaction is often catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and requires a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety allows for nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
N-(1-methyl-1H-pyrazol-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The tetrazole and pyrazole moieties are crucial for these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine: A related compound with a similar pyrazole structure.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Another compound featuring a pyrazole ring, but with different substituents.
2,6-Di(1-pyrazolyl)pyridine: Contains multiple pyrazole rings and is used in coordination chemistry.
Uniqueness
N-(1-methyl-1H-pyrazol-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is unique due to the presence of both pyrazole and tetrazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H17N7O |
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Molecular Weight |
311.34 g/mol |
IUPAC Name |
N-(1-methylpyrazol-3-yl)-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H17N7O/c1-10(2)22-19-14(17-20-22)11-4-6-12(7-5-11)15(23)16-13-8-9-21(3)18-13/h4-10H,1-3H3,(H,16,18,23) |
InChI Key |
CEDGFTZPZDYNPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=NN(C=C3)C |
Origin of Product |
United States |
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